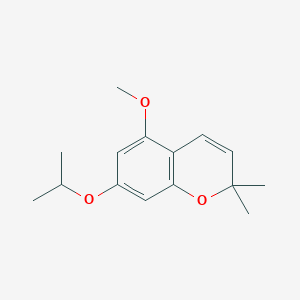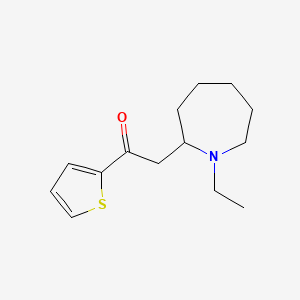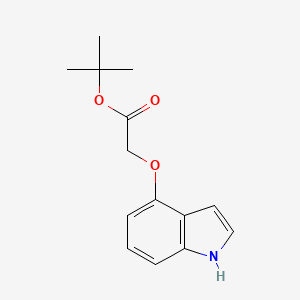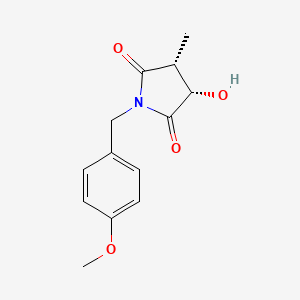
n,n-Diethyl-2-(trimethylsilyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Diethyl-2-(trimethylsilyl)benzamide: is a chemical compound with the molecular formula C14H23NOSi It is a derivative of benzamide, where the benzamide core is substituted with diethyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-2-(trimethylsilyl)benzamide typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Diethyl-2-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Diethyl-2-(trimethylsilyl)benzamide is used as an intermediate in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine: While specific medical applications are still under investigation, this compound has potential as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile building block in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of n,n-Diethyl-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethyl and trimethylsilyl groups can influence the compound’s binding affinity and selectivity, modulating its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
n,n-Diethylbenzamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
n,n-Dimethyl-2-(trimethylsilyl)benzamide: Substituted with dimethyl groups instead of diethyl, affecting its steric and electronic characteristics.
n,n-Diethyl-3-(trimethylsilyl)benzamide: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: n,n-Diethyl-2-(trimethylsilyl)benzamide is unique due to the specific positioning of the diethyl and trimethylsilyl groups on the benzamide core. This configuration imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
62924-92-9 |
|---|---|
Molekularformel |
C14H23NOSi |
Molekulargewicht |
249.42 g/mol |
IUPAC-Name |
N,N-diethyl-2-trimethylsilylbenzamide |
InChI |
InChI=1S/C14H23NOSi/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
OCENVWQKZZZSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC=C1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)











